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Compound of Interest

Compound Name:
5-Chloro-2-phenyl-1H-imidazole-4-

carbaldehyde

Cat. No.: B1272393 Get Quote

This guide provides a comparative analysis of the X-ray crystallography data for 2-phenyl-1H-

imidazole-4-carbaldehyde and its 2-chloro substituted derivative. It is intended for researchers,

scientists, and drug development professionals interested in the structural chemistry of

imidazole-based compounds, which are common scaffolds in medicinal chemistry.

Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 2-phenyl-1H-imidazole-

4-carbaldehyde and its 2-chloro derivative, allowing for a direct comparison of their solid-state

structures. The introduction of a chlorine atom at the ortho position of the phenyl ring induces

notable changes in the crystal packing and unit cell parameters.
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Parameter
2-phenyl-1H-imidazole-4-
carbaldehyde

2-(2-chlorophenyl)-1H-
imidazole-4-carbaldehyde

CCDC Number 1448950 872199

Chemical Formula C₁₀H₈N₂O C₁₀H₇ClN₂O

Formula Weight 172.19 206.63

Crystal System Monoclinic Monoclinic

Space Group P2₁/n P2₁/c

a (Å) 11.233(3) 3.8696(3)

b (Å) 5.0932(12) 16.5133(12)

c (Å) 14.288(4) 14.2584(11)

α (°) 90 90

β (°) 104.223(10) 94.494(3)

γ (°) 90 90

Volume (Å³) 791.7(4) 906.94(12)

Z 4 4

Calculated Density (g/cm³) 1.444 1.513

R-factor (R1) 0.058 0.035

Experimental Workflow
The general workflow for obtaining and analyzing the crystal structure of the title compounds is

depicted below. This process begins with the chemical synthesis of the target molecule,

followed by crystallization, X-ray diffraction data collection, and finally, structure solution and

refinement.
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Caption: Experimental workflow from synthesis to final crystal structure.
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Experimental Protocols
The methodologies provided below are representative protocols for the synthesis and single-

crystal X-ray diffraction analysis of the compared imidazole derivatives.

Synthesis: Vilsmeier-Haack Formylation
The synthesis of 2-aryl-1H-imidazole-4-carbaldehydes is typically achieved via the Vilsmeier-

Haack reaction.

Reagent Preparation: The Vilsmeier reagent is prepared by slowly adding phosphorus

oxychloride (POCl₃, 3.0 eq.) to ice-cold N,N-dimethylformamide (DMF) with stirring.

Reaction: The appropriate 2-aryl-1H-imidazole (1.0 eq.) is dissolved in DMF and added to

the prepared Vilsmeier reagent at 0°C.

Heating: The reaction mixture is then heated, typically to around 80-90°C, and stirred for

several hours until the reaction is complete (monitored by TLC).

Work-up: The mixture is cooled to room temperature and poured into ice water.

Neutralization: The acidic solution is neutralized with a base, such as sodium carbonate

(Na₂CO₃) or a sodium hydroxide (NaOH) solution, until a precipitate forms.

Purification: The solid product is collected by filtration, washed with water, and dried. Further

purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl

acetate to yield the pure carbaldehyde derivative.

Single-Crystal X-ray Crystallography
Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of

a solution of the purified compound in an appropriate solvent or solvent mixture (e.g.,

ethanol, methanol, or ethyl acetate/hexane).

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a

goniometer head.
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Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 296 K)

using a single-crystal X-ray diffractometer equipped with a graphite-monochromated Mo Kα

radiation source (λ = 0.71073 Å). Data is typically collected using ω-scans.

Data Processing: The collected diffraction intensities are corrected for Lorentz and

polarization effects. An absorption correction may also be applied.

Structure Solution and Refinement: The crystal structure is solved by direct methods using

software such as SHELXS and refined by full-matrix least-squares on F² using SHELXL. All

non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in

calculated positions and refined using a riding model. The final refined structure is validated

and deposited as a Crystallographic Information File (CIF).

To cite this document: BenchChem. [A Comparative Crystallographic Analysis of Phenyl-
Imidazole-Carbaldehyde Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1272393#x-ray-crystallography-of-5-chloro-2-phenyl-
1h-imidazole-4-carbaldehyde-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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